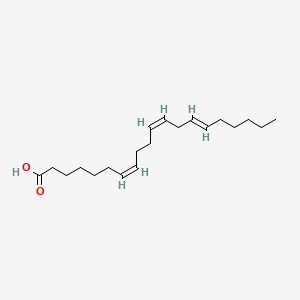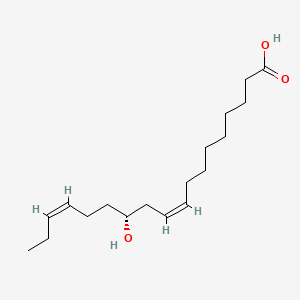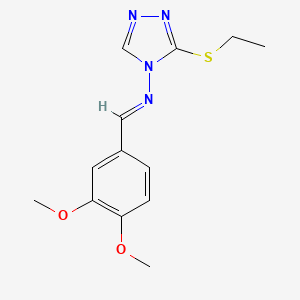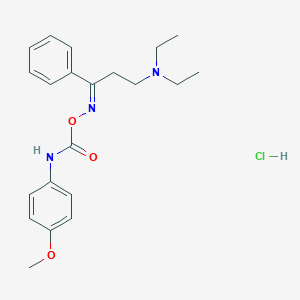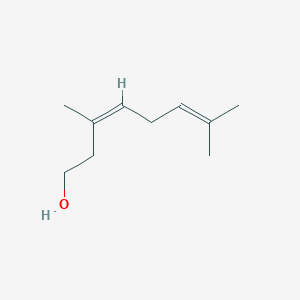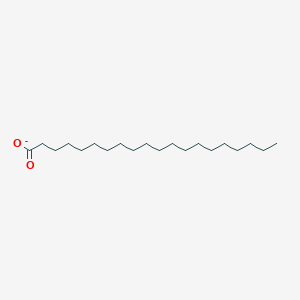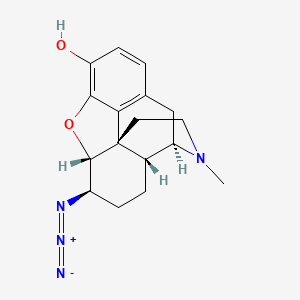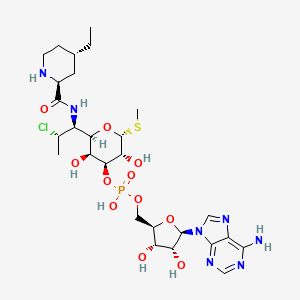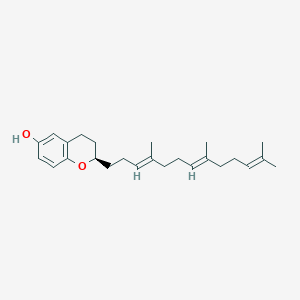
Didesmethyl tocotrienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didesmethyl tocotrienol is a tocotrienol that is chroman-6-ol substituted by a farnesyl chain at position 2.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties : Tocotrienols exhibit superior antioxidant and anti-inflammatory properties compared to α-tocopherol, particularly in preventing chronic diseases. They can scavenge reactive nitrogen species and suppress pro-inflammatory signaling (Ahsan et al., 2014).
Cancer Therapy and Nano-Delivery Systems : Tocotrienols have been identified for their anti-cancer effects. The challenge with their clinical use due to poor bioavailability is being addressed through nanotechnology-based delivery systems, enhancing their efficacy in targeting cancer cells (Maniam et al., 2018).
Hypocholesterolemic and Antitumor Properties : Novel tocotrienols from sources like rice bran have been found to lower serum cholesterol levels and exhibit significant antitumor properties. Their effectiveness is influenced by the number and position of methyl substituents (Qureshi et al., 2000).
Metabolic Redesign in Plants : Efforts in metabolic engineering have led to an increased production of tocotrienols in plants, enhancing the antioxidant content in crops. This implies potential for broader agricultural applications and nutritional benefits (Cahoon et al., 2003).
Neuroprotection and Cardiovascular Health : Clinical studies show that tocotrienols, particularly the mixed form, can attenuate the progression of brain white matter lesions, indicating potential for neuroprotection and cardiovascular health benefits (Gopalan et al., 2014).
Obesity and Metabolic Complications : Tocotrienols, especially δ and γ isomers, have been found to reduce fat mass, improve lipid profiles, and modulate inflammation, suggesting their utility in addressing obesity and metabolic disorders (Zhao et al., 2016).
Eigenschaften
Produktname |
Didesmethyl tocotrienol |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
(2R)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1 |
InChI-Schlüssel |
WSTGHGHPTQPFAP-JMFFIKRNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CCC2=C(O1)C=CC(=C2)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



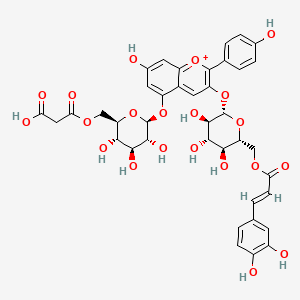
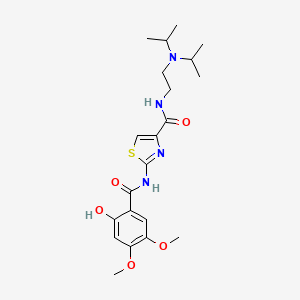
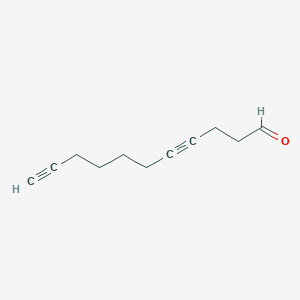
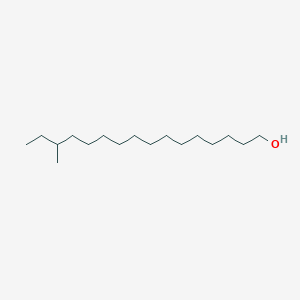
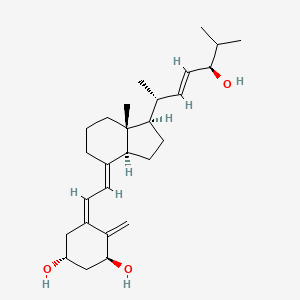
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
